1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
PTQQMBJIYCKDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Approach via Nitroalkene Intermediate
One widely reported synthetic route begins with the condensation of 3-chloro-4-methoxybenzaldehyde and nitromethane to form a nitrostyrene intermediate. This intermediate undergoes reduction to yield the target amino alcohol.
Step 1: Formation of Nitroalkene
- Reagents: 3-chloro-4-methoxybenzaldehyde, nitromethane
- Conditions: Base-catalyzed Knoevenagel condensation under mild heating
- Outcome: Formation of (E)-3-chloro-4-methoxy-β-nitrostyrene
Step 2: Reduction of Nitroalkene
- Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C)
- Conditions: Anhydrous solvent, inert atmosphere, controlled temperature
- Outcome: Reduction of nitro group to primary amine and alkene to alkane, yielding this compound
This method is favored due to relatively straightforward steps and availability of starting materials, but requires careful handling of strong reducing agents and control of stereochemistry.
Reductive Amination Route Using Chiral Amines
An alternative preparation involves reductive amination of 3-chloro-4-methoxybenzaldehyde with a chiral amine, followed by reduction to install the hydroxyl group at the β-position.
Step 1: Formation of Imine or Schiff Base
- Reagents: 3-chloro-4-methoxybenzaldehyde, chiral amine (e.g., (S)- or (R)-configured)
- Conditions: Mild acidic or neutral pH, room temperature
Step 2: Reduction of Imine
- Reagents: Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN)
- Conditions: Controlled temperature, solvent such as methanol or ethanol
- Outcome: Formation of the chiral amino alcohol with defined stereochemistry
This approach allows selective synthesis of stereoisomers such as (1S,2S) or (1R,2R) configurations, critical for biological activity.
Chiral Resolution and Enantioselective Synthesis
- Use of chiral catalysts or auxiliaries during reduction steps to enhance enantiomeric excess.
- Application of chromatographic techniques (e.g., chiral HPLC) or recrystallization for purification and isolation of desired stereoisomer.
- Protection and deprotection strategies (e.g., silyl ethers for hydroxyl protection) to prevent side reactions during multi-step synthesis.
Industrial Production Considerations
Industrial scale synthesis typically adapts the above routes with emphasis on:
- Process optimization: Use of continuous flow reactors for improved heat and mass transfer.
- Catalyst selection: Employing heterogeneous catalysts for hydrogenation to reduce costs and facilitate catalyst recovery.
- Purification: Automated chromatographic systems and crystallization under controlled conditions to ensure product purity.
- Safety and environmental controls: Managing hazardous reagents such as LiAlH4 and minimizing waste generation.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Nitroalkene formation | 3-chloro-4-methoxybenzaldehyde, nitromethane, base, heat | Knoevenagel condensation | Control pH and temperature to favor E-isomer |
| Nitroalkene reduction | LiAlH4 or H2/Pd-C, inert atmosphere | Reduction of nitro and alkene groups | Anhydrous conditions critical |
| Reductive amination | 3-chloro-4-methoxybenzaldehyde, chiral amine, NaBH4 or NaBH3CN | Formation of amino alcohol with stereocontrol | Use of chiral amines controls stereochemistry |
| Purification | Recrystallization, chromatography | Isolation of pure stereoisomer | Chiral HPLC for enantiomeric purity |
Analytical Verification
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms molecular structure and stereochemistry.
- Mass Spectrometry (MS): Verifies molecular weight and composition.
- Optical Rotation Measurements: Determines absolute configuration of chiral centers.
Research Findings and Challenges
- Maintaining stereochemical integrity during reduction is critical; racemization can occur under acidic or basic conditions.
- The presence of electron-withdrawing chloro and electron-donating methoxy groups influences reactivity and regioselectivity during substitution and reduction steps.
- Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) significantly impacts yield and purity.
- Industrial processes benefit from continuous flow technology to enhance safety and scalability.
This comprehensive overview synthesizes current knowledge on the preparation of this compound, highlighting key synthetic strategies, reaction conditions, and industrial considerations. The compound’s preparation is a multi-step process requiring precise control over stereochemistry and reaction environment to achieve high-quality products suitable for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-chloro-4-methoxyphenyl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenylpropanolamines depending on the nucleophile used.
Scientific Research Applications
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the chloro and methoxy substituents can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Effects
The compound’s closest analogs differ in substituents on the aromatic ring, stereochemistry, or backbone modifications. Key examples include:
Table 1: Structural Comparison of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL and Analogs
Biological Activity
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, a chiral compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈ClN₁O₂, with a molecular weight of approximately 215.68 g/mol. The compound features:
- An amino group (-NH₂)
- A hydroxyl group (-OH)
- A 3-chloro-4-methoxyphenyl moiety
These functional groups contribute to its reactivity and interactions with biological targets.
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing their activity and function. Notably:
- Aminotransferase Activity : It acts as a substrate for aminotransferases, facilitating the transfer of amino groups from amino acids to keto acids.
- Enzyme Inhibition : At higher concentrations, it can inhibit specific enzymes involved in metabolic pathways, thus affecting overall metabolic flux within cells.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in downstream signaling cascades.
- Gene Expression : The compound can influence gene expression related to metabolic processes, impacting cellular energy production.
The biological effects of this compound are mediated through multiple mechanisms:
- Binding Interactions : It binds to specific biomolecules such as enzymes and receptors, altering their conformation and activity. For instance, it can inhibit enzyme activity by occupying active sites.
- Regulation of Transcription Factors : By interacting with transcription factors, it can modulate gene expression.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Enhance metabolic processes and improve cellular functions.
- High Doses : Can lead to toxic effects, including enzyme inhibition and disruption of cellular homeostasis. The threshold for toxicity varies among species and specific metabolic pathways involved.
Study on Pharmacological Properties
Preliminary studies have suggested that this compound may exhibit pharmacological properties beneficial in therapeutic contexts. Its chiral nature allows selective interaction with biological targets.
Antimicrobial Activity
In vitro studies have explored its potential antimicrobial properties. The compound's structural similarities to known antimicrobial agents suggest it may possess activity against various pathogens .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the structure–activity relationship (SAR). For example:
| Compound | Activity Profile | Notes |
|---|---|---|
| This compound | Potentially antimicrobial | Chiral structure enhances selectivity |
| 3-(4-methoxyphenyl)acrylamide | Moderate antibacterial | Lacks the chiral center |
| 3-chloro-4-methoxybenzoic acid | Low activity | Non-amino derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
